molecular formula C4H7ClN2O3 B098717 Ethyl 3-(chloroformyl)carbazate CAS No. 15429-42-2

Ethyl 3-(chloroformyl)carbazate

Cat. No.: B098717
CAS No.: 15429-42-2
M. Wt: 166.56 g/mol
InChI Key: OUYPEOIQRFGKLG-UHFFFAOYSA-N
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Description

Ethyl 3-(chloroformyl)carbazate is a useful research compound. Its molecular formula is C4H7ClN2O3 and its molecular weight is 166.56 g/mol. The purity is usually 95%.
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Properties

CAS No.

15429-42-2

Molecular Formula

C4H7ClN2O3

Molecular Weight

166.56 g/mol

IUPAC Name

ethyl N-(carbonochloridoylamino)carbamate

InChI

InChI=1S/C4H7ClN2O3/c1-2-10-4(9)7-6-3(5)8/h2H2,1H3,(H,6,8)(H,7,9)

InChI Key

OUYPEOIQRFGKLG-UHFFFAOYSA-N

SMILES

CCOC(=O)NNC(=O)Cl

Canonical SMILES

CCOC(=O)NNC(=O)Cl

Key on ui other cas no.

15429-42-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phosgene (100 ml, 1.41 mole) was condensed into a 2 l flask and anhydrous diethyl ether (160 ml) was added. The solution was kept at 0° C. in an ice bath and ethyl carbazate (103 g, 1 mole) in anhydrous diethyl ether (800 ml) was added dropwise over a period of 3 hr to the stirred phosgene solution. Stirring was continued for 1 hr after the end of the addition and ether and excess phosgene were removed by distillation. The crude solid product was re-dissolved in warm anhydrous ether (800 ml) and filtered in a dry atmosphere to remove insoluble by-products. Evaporation of the filtrate gave 2-ethoxycarbonylhydrazinecarbonyl chloride (150 g, 90%) m.p. 78°-80° C. Recrystallisation of a sample from a mixture of anhydrous diethyl ether and petroleum ether (1:2.5) gave a colourless crystalline solid mp 82°-6° C. (Lit 78°-80° C.). The ir spectrum of the product was in agreement with the published spectrum.
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Synthesis routes and methods II

Procedure details

A one-liter flask is fitted with a gas-dispersion tube, a 500 ml dropping funnel, a stirrer and a condenser fitted with a drying tube. The gas-dispersion tube is connected to a laboratory tank of phosgene on a pan balance. Dry ether, 200 ml, is placed in the flask. The flask is cooled with an ice bath. Phosgene, 115 g (1.2 M) is run into the ether. Ethylcarbazate, 24 g (0.24 M), is added to 500 ml of ether and placed in the dropping funnel. The solution of ethylcarbazate is added slowly and when addition is complete, the reaction is allowed to stir overnight. The solution is filtered and the solvent and excess phosgene removed with a vacuum pump fitted with a dry-ice trap. The trapped phosgene is destroyed by addition to a mixture of NaHCO3 solution and ice. The product is a white powder which is redissolved in ether and filtered. The ether is evaporated resulting in a crystalline white solid weighing 38 g, mp 77°-80°.
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